
Trimethyl(phenylethynyl)tin: A Guide to its ¹H
and ¹³C NMR Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Trimethyl(phenylethynyl)tin

Cat. No.: B072856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)

spectroscopic data for trimethyl(phenylethynyl)tin. While a complete, peer-reviewed, and

fully assigned public spectrum for this specific compound is not readily available in the

searched literature, this document compiles the available information and presents expected

spectral data based on analogous compounds and spectroscopic principles. This guide is

intended to support researchers in the identification and characterization of this and related

organotin compounds.

Introduction
Trimethyl(phenylethynyl)tin, with the chemical formula C₁₁H₁₄Sn, is an organotin compound

that features a trimethyltin group bonded to a phenylethynyl moiety.[1] Organotin compounds

are valuable reagents in organic synthesis, particularly in cross-coupling reactions. Accurate

spectroscopic data is crucial for the verification of the synthesis and purity of such compounds.

This guide focuses on the ¹H and ¹³C NMR data, which are fundamental for the structural

elucidation of organic and organometallic molecules.

Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for

trimethyl(phenylethynyl)tin. These predictions are based on the analysis of spectral data for
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structurally similar compounds and known substituent effects in NMR spectroscopy. The

spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for
Trimethyl(phenylethynyl)tin

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-Sn(CH₃)₃ 0.2 - 0.4 s 9H

Phenyl-H (ortho) 7.4 - 7.6 m 2H

Phenyl-H (meta, para) 7.2 - 7.4 m 3H

s = singlet, m = multiplet

Table 2: Predicted ¹³C NMR Data for
Trimethyl(phenylethynyl)tin

Carbon Predicted Chemical Shift (δ, ppm)

-Sn(CH₃)₃ -8 to -10

C≡C-Sn 95 - 105

C≡C-Ph 105 - 115

Phenyl C (ipso) 120 - 125

Phenyl C (ortho, meta) 128 - 132

Phenyl C (para) 128 - 130

Molecular Structure
The structure of trimethyl(phenylethynyl)tin is presented below, illustrating the connectivity of

the trimethyltin and phenylethynyl groups.

Caption: Molecular structure of trimethyl(phenylethynyl)tin.
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Experimental Protocol for NMR Spectroscopy
The following provides a general experimental protocol for the acquisition of ¹H and ¹³C NMR

spectra for organotin compounds like trimethyl(phenylethynyl)tin. This protocol is based on

standard laboratory practices.

1. Sample Preparation:

Dissolve approximately 5-10 mg of the solid trimethyl(phenylethynyl)tin in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆). The choice of solvent may

depend on the solubility of the compound and the desired resolution of the spectrum.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the deuterated solvent, for referencing the chemical shifts to 0.00 ppm.

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

The data should be acquired on a high-resolution NMR spectrometer, for instance, a 300,

400, or 500 MHz instrument.

The sample should be equilibrated to the probe temperature (typically 298 K) before data

acquisition.

3. ¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample

concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.

Spectral Width (sw): A range of approximately -2 to 12 ppm is generally adequate to cover

the signals of interest.
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4. ¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g.,

1024 or more) is typically required.

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): A range of approximately -10 to 160 ppm should be sufficient.

5. Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Integrate the signals in the ¹H NMR spectrum.

Reference the spectra to the TMS signal at 0.00 ppm.

Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of an

organometallic compound like trimethyl(phenylethynyl)tin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Trimethyl(phenylethynyl)tin: A Guide to its ¹H and ¹³C
NMR Spectroscopic Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072856#1h-nmr-and-13c-nmr-data-for-trimethyl-
phenylethynyl-tin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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